molecular formula C9H12O3<br>CH3C6H9(CO)2O<br>C9H12O3 B105801 Hexahydro-4-methylphthalic anhydride CAS No. 19438-60-9

Hexahydro-4-methylphthalic anhydride

Cat. No.: B105801
CAS No.: 19438-60-9
M. Wt: 168.19 g/mol
InChI Key: FKBMTBAXDISZGN-UHFFFAOYSA-N
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Description

Hexahydro-4-methylphthalic anhydride is a cyclic anhydride with the molecular formula C9H12O3. It is a derivative of phthalic anhydride and is known for its use as a curing agent in epoxy resins. This compound is characterized by its bicyclic ring structure, which includes a carboxylic acid anhydride group, making it reactive and functional in various chemical processes .

Safety and Hazards

Hexahydro-4-methylphthalic anhydride may cause an allergic skin reaction, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It has a flash point of 110 °C / 230 °F .

Mechanism of Action

Target of Action

Hexahydro-4-methylphthalic anhydride is primarily used as an epoxy hardener . It interacts with the epoxy resin, causing it to harden and form a durable, resistant material. This makes it a crucial component in the production of plastics, paints, and electronic components .

Mode of Action

The compound acts as a hardener by reacting with epoxy resins in a process called curing . During this process, the anhydride group in the this compound molecule reacts with the epoxide group in the epoxy resin, leading to cross-linking and hardening of the material .

Biochemical Pathways

The exact biochemical pathways involved in the curing process are complex and depend on the specific epoxy resin used. The primary reaction is the opening of the epoxide ring by the anhydride group, followed by cross-linking that leads to the formation of a three-dimensional network of hardened material .

Pharmacokinetics

It’s important to note that the compound can potentially cause allergenic effects upon exposure . Therefore, appropriate safety measures should be taken when handling this compound.

Result of Action

The primary result of this compound’s action is the hardening of epoxy resins, leading to durable and resistant materials. Exposure to the compound can potentially result in allergenic effects, including allergic contact dermatitis and immunologic contact urticaria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the curing process can be affected by temperature, with higher temperatures typically accelerating the reaction . Additionally, the compound is reactive with water, which can influence its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-4-methylphthalic anhydride can be synthesized from 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. The process involves the reaction of this precursor with maleic anhydride in the presence of ethyl acetate as a solvent. The reaction is typically carried out at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize byproducts and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Hexahydro-4-methylphthalic anhydride is similar to other cyclic anhydrides such as:

Uniqueness: this compound is unique due to its specific reactivity and the mechanical properties it imparts to cured epoxy resins. Its ability to form stable, cross-linked networks makes it particularly valuable in high-performance applications .

Properties

IUPAC Name

5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
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InChI

InChI=1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBMTBAXDISZGN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)OC2=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID8044333
Record name Hexahydro-4-methylphthalic anhydride
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Molecular Weight

168.19 g/mol
Source PubChem
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Physical Description

Liquid; Pellets or Large Crystals, COLOURLESS OILY LIQUID.
Record name 1,3-Isobenzofurandione, hexahydro-5-methyl-
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Flash Point

350 °C
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Solubility

Solubility in water: reaction
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Density

Relative density (water = 1): 1.16
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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CAS No.

19438-60-9
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Record name 1,3-Isobenzofurandione, hexahydro-5-methyl-
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Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Melting Point

-29 °C
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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